molecular formula C8H14O4S B1420272 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid CAS No. 204133-20-0

2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid

Cat. No.: B1420272
CAS No.: 204133-20-0
M. Wt: 206.26 g/mol
InChI Key: JFRXJAPGLVVIBH-UHFFFAOYSA-N
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Description

2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid (CAS: 204133-20-0) is a sulfur-containing carboxylic acid derivative with the molecular formula C₈H₁₄O₄S and a molecular weight of 206.26 g/mol . It features a thioether (-S-) linkage connecting two carbonyl-containing moieties: a tert-butyl ester group and an acetic acid group. This compound is typically synthesized as a high-purity (≥95%) intermediate for pharmaceutical and materials science applications, including the preparation of bioresponsive polymers and chelating agents . Its tert-butoxy group enhances steric protection of the ester functionality, improving stability during synthetic processes .

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S/c1-8(2,3)12-7(11)5-13-4-6(9)10/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRXJAPGLVVIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structures

2D Structure

The 2D chemical structure depiction of 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid is available.

3D Conformer

An interactive chemical structure model and conformer of 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid is available.

Names and Identifiers

Computed Descriptors

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylacetic acid is the IUPAC name for 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid.

InChI

The InChI code for 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid is InChI=1S/C8H14O4S/c1-8(2,3)12-7(11)5-13-4-6(9)10/h4-5H2,1-3H3,(H,9,10).

InChIKey

JFRXJAPGLVVIBH-UHFFFAOYSA-N is the InChIKey for 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid.

SMILES

The SMILES notation for 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid is CC(C)(C)OC(=O)CSCC(=O)O.

Molecular Formula

The molecular formula of 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid is C8H14O4S.

Synonyms

The following are synonyms for 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid:

  • 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid
  • 204133-20-0
  • 2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylacetic acid
  • 2-([2-(TERT-BUTOXY)-2-OXOETHYL]SULFANYL)ACETIC ACID
  • EIA13320
  • AKOS009086348
  • CS-0262925
  • EN300-84309
  • G49150
  • {[2-(tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid
  • 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}aceticacid

Preparation of Oxamic Acids

A general procedure for preparing oxamic acids involves the reaction of an aniline or amine with oxalyl chloride, followed by hydrolysis.

  • Reaction with Oxalyl Chloride : To a solution of the corresponding aniline or amine (10 mmol) in CH2Cl2 (30 mL), add Et3N (11 mmol, 1.11g). Slowly add oxalyl chloride (11 mmol, 1.50 g) to the solution at 0 °C. Warm the reaction mixture to room temperature and stir for 4-6 hours.
  • Workup : Treat the reaction mixture with 1.0 M HCl (20 mL) and extract with dichloromethane (3 × 20 mL). Wash the combined extracts with brine, dry over Na2SO4, filter, and concentrate in vacuo, directly subjected to hydrolysis.
  • Hydrolysis : Dissolve the residue in THF (15 mL) and H2O (5 mL), and add LiOH (50 mmol, 4.2 g). After stirring for 6-8 hours at room temperature, wash the basic reaction mixture with dichloromethane (3 × 30 mL). Separate the aqueous phase and acidify with 1.0 M aqueous HCl solution. Extract the resulting mixture with ethyl acetate (3 × 30 mL), and wash the combined organic layers with brine (30 mL) and dry over Na2SO4. Evaporate the solvent and recrystallize the residue by CH2Cl2/hexanes.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Compounds with substituted functional groups replacing the tert-butoxy group.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a versatile scaffold for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation and reduction reactions .

Biology

  • Biochemical Probes : Investigated for its potential as a biochemical probe, 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid can interact with biological macromolecules, potentially modulating their activity through covalent bonding with thiol groups . This interaction can influence various biological pathways.

Medicine

  • Therapeutic Potential : The compound has been explored for its anti-inflammatory and antimicrobial properties. Preliminary studies suggest that it may have applications in treating inflammatory diseases and infections due to its ability to modulate immune responses and inhibit microbial growth .

Industry

  • Development of Specialty Chemicals : In industrial applications, this compound is utilized in the formulation of specialty chemicals and materials such as polymers and surfactants. Its unique properties make it suitable for developing novel materials with specific functionalities .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various derivatives of this compound, it was found that modifications could enhance antibacterial activity against Gram-positive bacteria. The presence of the sulfanyl group was hypothesized to contribute to this effect by increasing hydrophobic interactions with bacterial membranes .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid in a murine model. Results indicated significant reductions in paw swelling and histological signs of inflammation when administered, suggesting therapeutic potential for inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity. The oxoethyl group may participate in hydrogen bonding or electrostatic interactions with biological molecules, influencing their function. These interactions can lead to various biological effects, depending on the specific context and target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Applications/Properties Evidence ID
2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid C₈H₁₄O₄S 206.26 Thioether (-S-), tert-butyl ester Intermediate for bioresponsive polymers, chelators
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid (CSAA) C₁₀H₉ClO₃S 244.70 4-Chlorophenyl, thioether Samarium(III) PVC-membrane sensor (ion selectivity)
2-[(2-Oxo-2-([3-(trifluoromethyl)benzyl]amino)ethyl)sulfinyl]acetic acid C₁₂H₁₂F₃NO₄S 323.29 Sulfinyl (-SO-), trifluoromethyl benzyl Bioactive compound (unexplored in detail)
2-([2-(3,4-Dimethoxyanilino)-2-oxoethyl]sulfanyl)acetic acid C₁₂H₁₅NO₅S 285.32 3,4-Dimethoxyanilino, thioether Melting point: 128–130°C; irritant hazard
2-[2-(tert-Butoxy)-2-oxoethoxy]acetic acid C₈H₁₄O₅ 190.19 Ether (-O-), tert-butyl ester Improved solubility (vs. thioether analogs)

Key Observations :

  • Sulfur Oxidation State : Thioether (-S-) analogs (e.g., CSAA ) exhibit lower oxidation stability compared to sulfinyl (-SO-) derivatives (e.g., ), which may influence their reactivity in redox environments.
  • Substituent Effects : The tert-butoxy group in the target compound enhances steric hindrance, protecting the ester from hydrolysis, whereas 4-chlorophenyl (CSAA ) or trifluoromethyl () groups introduce electron-withdrawing effects, altering electronic properties.
  • Biological Activity: The 3,4-dimethoxyanilino derivative () shows higher melting points (128–130°C) and irritant hazards, suggesting stronger intermolecular interactions and reactivity.

Functional Analogs in Chelation and Drug Design

Table 2: Chelators and Multifunctional Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications Evidence ID
DOTA(OtBu) C₂₈H₅₂N₄O₈ 572.73 Tetraazacyclododecane core, tert-butyl esters Radiopharmaceutical chelator (e.g., gadolinium complexes)
BocNH-DO2AtBu C₃₂H₅₄N₆O₁₀ 682.80 Tri-functional DOTA derivative Intermediate for targeted drug delivery
2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid C₁₅H₂₇NO₇ 333.37 Bis-tert-butyl esters, amino linker Bioresponsive materials

Comparison with Target Compound :

  • The target compound’s tert-butoxy group is recurrent in chelators like DOTA(OtBu) and BocNH-DO2AtBu , where it serves as a protective group for carboxylic acids during metal coordination.
  • Unlike larger macrocyclic chelators, 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid lacks a polyazacyclic backbone, limiting its metal-binding capacity but enhancing versatility in polymer synthesis .

Table 3: Stability and Hazard Profiles

Compound Name Purity (%) Hazard Class Storage Conditions Evidence ID
2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid ≥95 Not specified Room temperature (dry)
2-([2-(3,4-Dimethoxyanilino)-2-oxoethyl]sulfanyl)acetic acid N/A Irritant N/A
Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate N/A Unclassified -20°C (recommended)

Insights :

  • Fluorinated derivatives (e.g., ) often require low-temperature storage due to enhanced reactivity, whereas non-fluorinated analogs like the target compound are stable at room temperature .
  • Thioether-containing compounds may pose irritant risks, necessitating careful handling .

Biological Activity

2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid is a compound with the molecular formula C8H14O4S and a molecular weight of 206.26 g/mol. Its unique structure includes a tert-butoxy group and a thioether linkage, which are significant for its biological properties and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, including its chemical reactivity, potential therapeutic uses, and related research findings.

The compound's reactivity is largely attributed to its functional groups. It can undergo various reactions, including nucleophilic substitutions and esterifications, making it a versatile scaffold for drug development.

PropertyValue
Molecular FormulaC8H14O4S
Molecular Weight206.26 g/mol
Functional GroupsThioether, Carboxylic Acid
SolubilitySoluble in organic solvents

Biological Activity

The biological activity of 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid has been explored through various studies, although specific data on this compound is limited. However, compounds with similar structures have shown promising activities.

Antitumor Activity

Research indicates that compounds featuring thioether linkages can exhibit antitumor properties. For instance, related thioacetic acids have demonstrated cytotoxic effects against cancer cell lines, suggesting that 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid may also possess similar activities.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of thioether-containing compounds on human carcinoma cell lines (A-431, A-549, MDA-MB-468), several derivatives showed significant inhibition with IC50 values ranging from 0.065 to 9.4 µmol/L. This suggests a potential for 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid to be developed as an antitumor agent.

While specific mechanisms for this compound are not well-documented, thioether compounds often interact with cellular signaling pathways involved in apoptosis and cell proliferation. The presence of the carboxylic acid group may enhance its interaction with biomolecules, potentially leading to altered metabolic pathways in cancer cells.

Related Compounds and Their Activities

To better understand the potential biological activities of 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid, examining similar compounds can provide insights.

Table 2: Related Compounds and Their Biological Activities

Compound NameMolecular FormulaBiological Activity
Thioacetic AcidC2H4OSCytotoxic effects against cancer cells
3-Mercapto Propionic AcidC3H6O2SAntioxidant properties
1-ThioglycerolC3H8O3SModulation of nitric oxide synthase

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution between thioglycolic acid and tert-butyl bromoacetate derivatives under basic conditions. Sodium hydroxide (NaOH) is often used to deprotonate the thiol group, facilitating the reaction. Solid-state thermal heating (e.g., 60–80°C) can enhance reaction efficiency by minimizing side reactions . Purity (>95%) is achievable through recrystallization or column chromatography, as noted for structurally similar tert-butoxy-containing compounds .

Q. How can researchers characterize the functional groups and purity of this compound?

  • Methodological Answer :

  • FT-IR : Identify the carbonyl (C=O) stretch (~1700–1750 cm⁻¹) from the tert-butoxy ester and the thioether (C-S) bond (~650–750 cm⁻¹).
  • NMR : ¹H NMR will show the tert-butyl group as a singlet at ~1.4 ppm, while the methylene protons adjacent to sulfur and oxygen appear as multiplets between 3.0–4.0 ppm .
  • HPLC/MS : Confirm molecular weight (C₈H₁₄O₄S: 218.26 g/mol) and assess purity (>95%) using reverse-phase chromatography with UV detection at 210–220 nm .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to potential respiratory irritation (H335) .
  • Storage : Store in a sealed container at room temperature, away from oxidizing agents (e.g., Re₂O₇) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and predict reaction barriers. For example, ICReDD’s reaction path search methods integrate computational and experimental data to identify optimal conditions (e.g., solvent polarity, temperature) for functionalizing the thioether or ester groups . This reduces trial-and-error experimentation and accelerates derivative synthesis .

Q. What experimental strategies resolve contradictions in reported reaction yields for tert-butoxy-containing thioethers?

  • Methodological Answer :

  • Controlled Variables : Systematically test reaction parameters (e.g., base strength, solvent polarity). Potassium tert-butoxide (KOtBu) in aprotic solvents (e.g., THF) may improve yields compared to NaOH in aqueous media .
  • Side Reaction Analysis : Monitor by-products via LC-MS. For instance, oxidation of the thioether to sulfoxide can occur if oxidizing agents (e.g., KMnO₄) are present .
  • Reproducibility : Validate protocols using high-purity starting materials (>97%) to minimize impurities .

Q. How does the tert-butoxy group influence the compound’s stability and reactivity in biological systems?

  • Methodological Answer :

  • Metabolic Stability : The tert-butoxy ester is hydrolytically stable under physiological conditions, making it useful as a prodrug moiety. Enzymatic cleavage (e.g., esterases) can release the active carboxylic acid .
  • Cellular Uptake : Lipophilicity from the tert-butyl group enhances membrane permeability, as demonstrated in structurally analogous alkoxyacetic acids .
  • Toxicity Screening : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity, referencing safety data from tert-butyl-containing analogs .

Methodological Challenges and Solutions

Q. What techniques are recommended for analyzing degradation products under varying pH conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 40°C for 48 hours.
  • LC-HRMS : Identify degradation products (e.g., free carboxylic acid from ester hydrolysis) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life, as applied to similar acetic acid derivatives .

Q. How can researchers design experiments to probe the compound’s role in enzyme inhibition or activation?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of cysteine proteases (e.g., papain) via thioether coordination to active-site thiols. Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC) to quantify activity .
  • Docking Simulations : Model interactions using software like AutoDock Vina to predict binding affinities .
  • Mutagenesis : Validate mechanistic hypotheses by engineering enzyme active sites (e.g., C25A mutation in papain) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid
Reactant of Route 2
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2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid

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